N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-[(3-methoxyphenyl)ethyl]-3-(2-oxo-1,3-oxazinan-3-yl)propanamide, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the activity of ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain perception. Additionally, it has been shown to have an anxiolytic effect in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
The synthesis method of N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(2-oxo-1,3-oxazinan-3-yl)propanoic acid with 3-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-(oxazinan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-6-4-5-14(13-15)7-9-17-16(19)8-11-18-10-2-3-12-21-18/h4-6,13H,2-3,7-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGJHWQVIBLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCN2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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